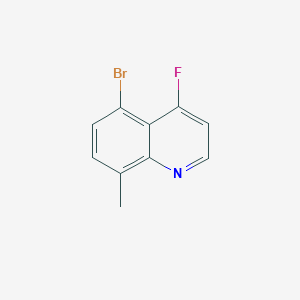

5-Bromo-4-fluoro-8-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

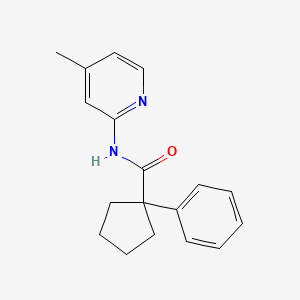

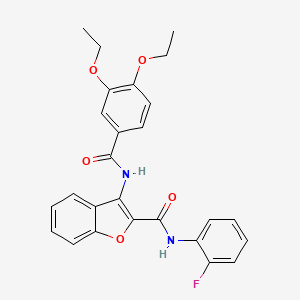

5-Bromo-4-fluoro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various methods have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis Improvement

The telescoping process has been applied to the synthesis of drug discovery intermediates, enhancing efficiency and yield. For instance, a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by reducing isolation processes and increasing total yield by 18%, contributing to quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Chemical Transformations

5-Bromo-4-fluoro-8-methylquinoline serves as a precursor in various chemical transformations. For example, aromatic chlorination and iodination techniques have been applied to 8-methylquinoline derivatives, including bromination with N-bromosuccinimide, demonstrating the compound's versatility in organic synthesis (Tochilkin et al., 1983).

Biological Activities

Some quinoline derivatives exhibit significant antibacterial activity against various pathogenic bacterial and fungal strains. Compounds synthesized from 2‐Bromo‐4‐fluoroaniline, for instance, showed broad antibacterial activity and remarkable antifungal properties, highlighting the potential for developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, including those synthesized from bromo and fluoro precursors, have been evaluated as effective acid corrosion inhibitors for mild steel. These compounds demonstrated high inhibition efficiency, exceeding 96% at optimal concentrations, indicating their potential as protective agents in industrial applications (Rbaa et al., 2020).

Anticancer Research

Quinoline derivatives have also been explored for their anticancer properties. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications in cancer therapy (Fang et al., 2016).

Safety and Hazards

The safety information for 5-Bromo-4-fluoro-8-methylquinoline indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Quinoline and its derivatives, including 5-Bromo-4-fluoro-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research will likely continue to explore the synthesis of quinoline derivatives, their biological and pharmaceutical activities, and their potential applications in drug development .

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

The exact mode of action of This compound It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The specific biochemical pathways affected by This compound Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of This compound The effects of quinoline derivatives can range from modulation of cellular signaling pathways to inhibition of cell growth, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-bromo-4-fluoro-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXMAKVHLLDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)